
1,3-Propanediol, 2-butyl-2-methyl-, carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-butyl-2-methyl-, carbamate is a chemical compound with a unique structure that includes both diol and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-butyl-2-methyl-, carbamate typically involves the reaction of 1,3-propanediol derivatives with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-butyl-2-methyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxyl groups in the diol can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines.
Scientific Research Applications
1,3-Propanediol, 2-butyl-2-methyl-, carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: The compound is used in the production of specialty polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-butyl-2-methyl-, carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the corresponding amine, which can then interact with biological targets such as enzymes or receptors. The diol moiety can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A similar diol with applications in polymer and coating industries.
2-Butyl-2-ethyl-1,3-propanediol: Another related compound used in the synthesis of polyesters.
Uniqueness
1,3-Propanediol, 2-butyl-2-methyl-, carbamate is unique due to the presence of both diol and carbamate functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial applications.
Properties
CAS No. |
25451-56-3 |
|---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-methylhexyl] carbamate |
InChI |
InChI=1S/C9H19NO3/c1-3-4-5-9(2,6-11)7-13-8(10)12/h11H,3-7H2,1-2H3,(H2,10,12) |
InChI Key |
FEMYUNCOXYVXAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CO)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


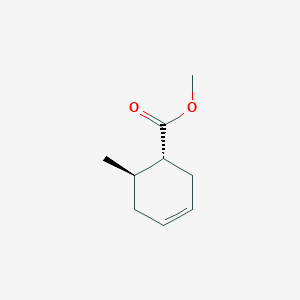
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
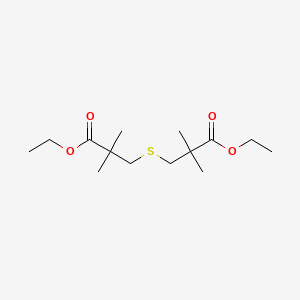

![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
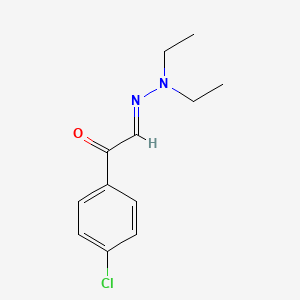
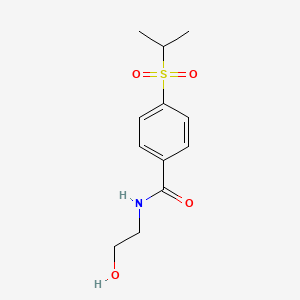
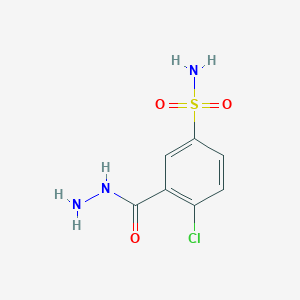
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
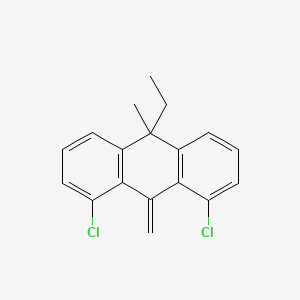


![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
